8-(2-chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(2-Chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane core with a 2-chlorobenzoyl group at position 8 and a 2-phenylethyl substituent at position 2. Its synthesis likely involves multi-step reactions, including coupling of halogenated pyridines or aryl boronic acids under microwave conditions (e.g., Suzuki-Miyaura coupling) and deprotection steps using acids like TFA . While direct synthesis data for this compound are absent in the evidence, structurally similar analogs (e.g., 8-(3-chloro-5-(trifluoromethyl)pyridinyl derivatives) are synthesized via palladium-catalyzed cross-coupling and hydrogenation, yielding products with moderate to high purity (LC–MS confirmed) .
Properties
IUPAC Name |
8-(2-chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c23-18-9-5-4-8-17(18)19(27)25-14-11-22(12-15-25)20(28)26(21(29)24-22)13-10-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWRYKUYUMULFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, followed by cyclization and functional group modifications. For instance, a common route involves the reaction of 2-chlorobenzoyl chloride with phenethylamine to form an intermediate, which is then subjected to cyclization with appropriate reagents to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can further improve the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(2-chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
The compound 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a member of a class of heterocyclic compounds that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its applications across different domains, supported by comprehensive data tables and documented case studies.
Structure and Composition
- Molecular Formula : C16H14N2O3
- Molecular Weight : 286.29 g/mol
- Chemical Structure : The compound features a dioxolo ring fused with a pyrazoloquinoline structure, which contributes to its biological activity.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism involves the modulation of key signaling pathways related to cell survival and proliferation.
Case Study: Breast Cancer Cell Line
A study demonstrated that treatment with 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline led to a reduction in cell viability by 70% after 48 hours of exposure. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
In vitro studies revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound suggest it may play a role in protecting neuronal cells from oxidative stress and neuroinflammation.
Case Study: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of the compound resulted in decreased levels of oxidative stress markers and improved cognitive function as measured by behavioral tests.
Apoptosis Induction
The compound's ability to induce apoptosis is primarily through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antioxidant Activity
Its antioxidant properties are attributed to the presence of methoxy groups that enhance electron donation capabilities, thereby neutralizing reactive oxygen species (ROS).
Mechanism of Action
The mechanism of action of 8-(2-chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . By inhibiting RIPK1, the compound can block the activation of necroptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Molecular Properties
The pharmacological profile of spirocyclic triazaspiro[4.5]decane derivatives is highly dependent on substituent groups. Key analogs and their structural differences are summarized below:
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups | Biological Target/Activity | Reference |
|---|---|---|---|---|---|
| 8-(2-Chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | 2-Chlorobenzoyl (C8), 2-Phenylethyl (C3) | ~447.9* | Chlorobenzoyl, Phenethyl | Not explicitly stated (inferred HIF/PHD) | [23] |
| 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Benzyl (C8) | 259.31 | Benzyl | Building block for further derivatization | [15] |
| 8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl] analog | Chloro-trifluoromethylpyridinyl (C8) | 388.75 | Chloropyridinyl, Trifluoromethyl | Potential kinase/PHD inhibitor | [18] |
| 3-([1,1′-Biphenyl]-4-yl)-8-((aryl)-1-(pyrimidin-2-yl) analog | Biphenyl-pyrimidine (C3, C8) | ~450–500 | Biphenyl, Pyrimidine | HIF prolyl hydroxylase (PHD2) inhibition | [11, 12] |
| 8-(3-Chlorophenyl)-8-azaspiro[4.5]decane-7,9-dione | 3-Chlorophenyl (C8) | 277.74 | Chlorophenyl | Unknown (structural analog) | [14] |
| RS102221 (5-HT2C antagonist) | Dimethoxy-trifluoromethylphenylsulfonamide | 649.08 | Sulfonamide, Trifluoromethyl | 5-HT2C receptor antagonist | [19] |
*Estimated based on molecular formula C21H22ClN3O4S .
Key Observations:
Pharmacological Activity and Selectivity
HIF Prolyl Hydroxylase (PHD) Inhibition
Compounds with spiro[4.5]decane cores, such as 3-([1,1′-biphenyl]-4-yl)-8-(aryl) derivatives, exhibit nanomolar inhibition of PHD2 (IC50 = 0.5–5 µM), critical for hypoxia-inducible factor (HIF) stabilization .
Serotonin Receptor Modulation
- 5-HT2A/2C Antagonism : RS102221 () and MDL 100,907 () demonstrate that spirocyclic compounds with bulky aryl groups (e.g., trifluoromethylphenylsulfonamide) exhibit 5-HT2 receptor selectivity. The target compound’s chlorobenzoyl group may confer 5-HT2A/2C affinity but with lower selectivity than RS102221 due to the absence of sulfonamide .
Myelostimulatory Effects
Derivatives like 8-phenyl-3-(3-(4-phenylpiperazinyl)propyl) analogs () show myelostimulation, attributed to piperazinyl-propyl side chains. The target compound’s phenethyl group lacks this moiety, suggesting divergent pharmacological effects .
Biological Activity
The compound 8-(2-chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic spirocyclic compound that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the reaction of 2-chlorobenzoyl chloride with phenethylamine to form an intermediate. This intermediate is then subjected to cyclization to yield the final spirocyclic structure. The optimization of synthetic routes can enhance yield and reduce costs, potentially incorporating green chemistry principles for sustainability .
The biological activity of this compound is primarily attributed to its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This kinase is crucial in the necroptosis pathway, which is a form of programmed cell death. By inhibiting RIPK1, the compound may modulate cellular processes related to inflammation and cell survival .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of triazaspiro compounds can exhibit antibacterial properties. For instance, structural analogs have shown effectiveness against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds indicate significant antibacterial potential.
- Enzyme Inhibition : The compound has been explored as a pan-inhibitor for prolyl hydroxylase (PHD) enzymes, which are involved in the regulation of erythropoietin (EPO) production. This inhibition could have therapeutic implications for treating anemia by promoting EPO upregulation .
- Cytotoxicity : Toxicity studies are vital for assessing the safety profile of new compounds. Initial assessments indicate that certain derivatives have low toxicity against human embryonic kidney cells (HEK-293), suggesting a favorable therapeutic index .
Case Studies
Several studies highlight the efficacy and safety of related compounds:
- Prolyl Hydroxylase Inhibition : A study demonstrated that triazaspiro compounds effectively inhibit PHD enzymes and induce EPO production in vivo across multiple preclinical species. This positions them as promising candidates for anemia treatment .
- Antibacterial Testing : In another study, compounds derived from similar scaffolds were tested against various bacterial strains, revealing MIC values comparable to established antibiotics like oxacillin and cefuroxime. These findings suggest potential applications in combating antibiotic resistance .
Data Summary
Below is a summary table showcasing key findings related to the biological activity of the compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-(2-chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving:
- Bucherer–Berg reaction : Cyclization of ketones with ammonium carbonate and potassium cyanide under reflux (e.g., piperidone derivatives) .
- Ullmann coupling : For introducing aryl/heteroaryl groups at specific positions .
- Reductive amination : To functionalize the spirocyclic core, as seen in anticonvulsant analogs .
- Microwave-assisted synthesis : Enhances reaction efficiency; yields range from 35% to 97% depending on substituents .
Q. How is the compound structurally characterized using spectroscopic and analytical techniques?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 9.00 ppm for NH in spiro rings, δ 4.80 ppm for benzyl protons) .
- HRMS-ESI : Validates molecular weight (e.g., observed m/z 489.9 vs. calculated m/z 489.9 for C₂₄H₂₅ClFN₃O₅) .
- IR Spectroscopy : Detects carbonyl stretches (~1,670 cm⁻¹ for C=O) and NH stretches (~3,368 cm⁻¹) .
- X-ray crystallography : Resolves spirocyclic conformation and metal-chelating interactions (e.g., with Mn(II) in enzyme inhibition studies) .
Advanced Research Questions
Q. How do structural modifications influence pharmacological activity in spirocyclic derivatives?
- Methodological Answer :
- Chelating Groups : Pyridine or imidazole substituents at position 2 enhance inhibition of prolyl hydroxylase domains (PHD2/3) by coordinating Fe(II)/Mn(II) .
- Substituent Effects :
- Anticonvulsant activity : 2-Phenylethyl groups improve blood-brain barrier penetration, while 4-fluorophenoxyethyl enhances metabolic stability .
- Enzyme inhibition : 3,5-Bis(trifluoromethyl)benzoyl derivatives show potent Hedgehog pathway antagonism (IC₅₀ < 100 nM) .
- SAR Studies : Use iterative synthesis and enzyme assays (e.g., truncated PHD2 catalytic domain) to optimize potency .
Q. What challenges arise in optimizing reaction conditions for high-purity synthesis?
- Methodological Answer :
- Byproduct Formation : Competing Ullmann coupling intermediates (e.g., unassigned products in trifluoromethylbenzoyl syntheses) require rigorous TLC monitoring .
- Scale-Up Issues : Microwave-assisted reactions improve reproducibility but may reduce yields at larger scales (e.g., 46% vs. 97% for microwave vs. conventional heating) .
- Purification : Hydrophobic spiro cores necessitate reverse-phase HPLC for impurities >95% purity (e.g., TRC-C365020 reference material) .
Q. How does the compound interact with specific enzyme targets, such as HIF-1α or WASp?
- Methodological Answer :
- PHD2 Inhibition : Binds to the catalytic Fe(II) site via pyridine/imidazole chelation, blocking HIF-1α hydroxylation (IC₅₀ ~50 nM) .
- WASp Degradation : The 2,4-dione scaffold disrupts WIP-WASp interactions in hematopoietic malignancies, inducing proteasomal degradation (EC₅₀ ~1 µM) .
- Assays : Use mass spectrometry for enzyme inhibition kinetics and cellular models (e.g., NHL xenografts) for in vivo validation .
Safety and Handling Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
